molecular formula C6H13N3O4S B589300 D-Arabinopyranosyl thiosemicarbazide CAS No. 154634-27-2

D-Arabinopyranosyl thiosemicarbazide

Cat. No.: B589300
CAS No.: 154634-27-2
M. Wt: 223.247
InChI Key: IPZPYSHFPHKLJM-ZRMNMSDTSA-N
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Description

D-Arabinopyranosyl thiosemicarbazide is a compound that has garnered significant attention in the scientific community due to its diverse biological activities. This compound is a derivative of thiosemicarbazide, which is known for its antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a valuable subject for research in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Arabinopyranosyl thiosemicarbazide typically involves the reaction of D-arabinopyranose with thiosemicarbazide. This reaction is facilitated by the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: D-Arabinopyranosyl thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of D-Arabinopyranosyl thiosemicarbazide involves its interaction with various molecular targets. The thiosemicarbazide moiety can chelate metal ions, which is crucial for its biological activity. For instance, in cancer cells, the compound can inhibit enzymes like carbonic anhydrase, leading to disrupted cellular processes and apoptosis . Additionally, the compound can interact with DNA, causing damage and inhibiting replication .

Comparison with Similar Compounds

D-Arabinopyranosyl thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:

Uniqueness: this compound stands out due to its unique sugar moiety, which enhances its solubility and bioavailability. This structural feature also allows for specific interactions with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

[[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O4S/c7-6(14)9-8-5-4(12)3(11)2(10)1-13-5/h2-5,8,10-12H,1H2,(H3,7,9,14)/t2-,3-,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZPYSHFPHKLJM-ZRMNMSDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NNC(=S)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)NNC(=S)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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